molecular formula C24H20Cl2N2O3 B11673738 N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11673738
M. Wt: 455.3 g/mol
InChI Key: FESVOTPILLCWHQ-QNGOZBTKSA-N
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Description

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group, a pyrrolidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2,4-Dichlorophenyl Group: The furan ring is then substituted with a 2,4-dichlorophenyl group using electrophilic aromatic substitution reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide is unique due to its combination of a furan ring, a dichlorophenyl group, a pyrrolidine ring, and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20Cl2N2O3

Molecular Weight

455.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H20Cl2N2O3/c25-17-8-10-19(20(26)14-17)22-11-9-18(31-22)15-21(24(30)28-12-4-5-13-28)27-23(29)16-6-2-1-3-7-16/h1-3,6-11,14-15H,4-5,12-13H2,(H,27,29)/b21-15-

InChI Key

FESVOTPILLCWHQ-QNGOZBTKSA-N

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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